4-Ethynyl-2-fluoro-1-methoxybenzene

Medicinal Chemistry Physicochemical Profiling CNS Drug Discovery

Medicinal chemistry groups need the precise 2-fluoro-1-methoxy-4-ethynyl regiochemistry for Sonogashira-based kinase inhibitor and GPCR modulator libraries. Generic 4-ethynylanisole lacks the ortho-F metabolic shield and ¹⁹F NMR handle. • Validated in CN114249680A (indole anticancer) and ML337 mGlu₃ NAM scaffolds-incorrect regioisomers alter pharmacophore vectors. • Single ¹⁹F nucleus enables real-time kinetic analysis of coupling reactions and microsomal stability assays. • CNS MPO-aligned fragment: LogP 1.82, TPSA 9.23 Ų, MW 150.15; ideal for CNS lead optimization. • ≥98% purity; available in 100 mg to 25 g lots; dispatched under nitrogen.

Molecular Formula C9H7FO
Molecular Weight 150.15 g/mol
CAS No. 120136-28-9
Cat. No. B051475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethynyl-2-fluoro-1-methoxybenzene
CAS120136-28-9
Molecular FormulaC9H7FO
Molecular Weight150.15 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C#C)F
InChIInChI=1S/C9H7FO/c1-3-7-4-5-9(11-2)8(10)6-7/h1,4-6H,2H3
InChIKeyPCQZNIONNPEWAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethynyl-2-fluoro-1-methoxybenzene: Fluorinated Alkyne Building Block


4-Ethynyl-2-fluoro-1-methoxybenzene (CAS 120136-28-9), also referred to as 3-fluoro-4-methoxyphenylacetylene or 4-ethynyl-2-fluoroanisole, is a trisubstituted benzene derivative (C9H7FO, MW 150.15) bearing a terminal ethynyl group at the 4-position, a fluorine atom at the 2-position, and a methoxy group at the 1-position . This specific regiochemical arrangement places the fluorine atom ortho to the methoxy group and meta to the ethynyl handle, creating a pattern of electron density that is distinct from its regioisomers such as 4-ethynyl-1-fluoro-2-methoxybenzene. The compound serves as a versatile intermediate for Sonogashira and Suzuki-Miyaura cross-coupling reactions, click chemistry (CuAAC), and has been explicitly employed as a building block in the synthesis of indole-based anticancer agents and mGlu3 receptor modulators [1]. Its calculated LogP of 1.82 and polar surface area (PSA) of 9.23 Ų position it favorably for CNS drug discovery programs where balanced lipophilicity is essential .

Fluorine atom provides metabolic stability screening handle and 19F NMR detection capability
Regiochemically defined 2-fluoro-1-methoxy-4-ethynyl topology for Sonogashira and CuAAC couplings
Reported use as building block in kinase inhibitor and GPCR modulator synthesis (patent-validated scaffold)

Why 4-Ethynyl-2-fluoro-1-methoxybenzene Is Irreplaceable


While terminal aryl acetylenes are widely available, the precise substitution pattern of 4-ethynyl-2-fluoro-1-methoxybenzene—fluorine ortho to methoxy, ethynyl para to methoxy—creates a unique steric and electronic environment that cannot be replicated by non-fluorinated analogs such as 4-ethynylanisole (CAS 882-06-4) or positional isomers like 4-ethynyl-1-fluoro-2-methoxybenzene (CAS 1600425-77-1) . The ortho-fluorine atom not only modulates metabolic stability and lipophilicity (ΔLogP vs. non-fluorinated 4-ethynylanisole) but also directs subsequent electrophilic aromatic substitution reactivity through its electron-withdrawing inductive effect, which is absent in the non-fluorinated congener [1]. Furthermore, the specific 2-fluoro-1-methoxy-4-ethynyl topology is explicitly required as a synthetic intermediate in patented kinase inhibitor and GPCR modulator scaffolds, where the regioisomer 4-ethynyl-1-fluoro-2-methoxybenzene would produce an entirely different substitution vector in the final drug-like molecule [2]. A generic substitution would alter both the synthetic trajectory and the pharmacological profile of the downstream product.

Non-fluorinated analog
4-Ethynylanisole lacks ortho-fluorine metabolic block and 19F NMR handle; stability profile and detection methods may differ significantly.
Regioisomer
4-Ethynyl-1-fluoro-2-methoxybenzene places fluorine para to ethynyl; electronic environment and subsequent derivatization vectors may not reproduce the target pharmacophore geometry.
Generic aryl acetylenes
Standard terminal alkynes cannot install the 3-fluoro-4-methoxyphenyl substitution pattern required in published kinase/GPCR modulator scaffolds.

4-Ethynyl-2-fluoro-1-methoxybenzene: Competitive Differentiation Evidence


Lipophilicity: Fluorinated vs. Non-Fluorinated Alkyne

The presence of the ortho-fluorine substituent in 4-ethynyl-2-fluoro-1-methoxybenzene increases calculated LogP to 1.82 (chem960.com computed value) compared to 4-ethynylanisole (C9H8O, MW 132.16), which contains no fluorine and has a LogP of approximately 2.0 (estimated). However, the fluorine atom simultaneously reduces polar surface area (PSA) to 9.23 Ų vs. the non-fluorinated analog's PSA of approximately 9.2 Ų . Crucially, fluorine substitution introduces metabolic oxidative stability at the ortho position, a well-established class-level advantage of fluorinated aromatics over their hydrogen counterparts in drug discovery programs targeting cytochrome P450-mediated clearance pathways [1].

Lipophilicity & Metabolic Stability
Cross-study comparable
ΔLogP ≈ -0.2 (fluoro vs. non-fluoro); fluorine blocks ortho CYP450 oxidation
Fluorine substitution supports metabolic stability screening and may improve CNS profile balance.
Computed LogP values; metabolic stability inferred from class-level fluorine medicinal chemistry principles.
Medicinal Chemistry Physicochemical Profiling CNS Drug Discovery

2-Fluoro-1-methoxy vs. 1-Fluoro-2-methoxy Reactivity

The target compound (4-ethynyl-2-fluoro-1-methoxybenzene, CAS 120136-28-9) and its regioisomer (4-ethynyl-1-fluoro-2-methoxybenzene, CAS 1600425-77-1) share identical molecular formulas (C9H7FO) and calculated LogP values (1.8156) . However, the positional swap of fluorine and methoxy groups around the ring generates fundamentally different electronic environments: in the target compound, the methoxy group (ortho/para-directing, electron-donating) is positioned to activate specific ring positions for electrophilic substitution that differ from those activated in the regioisomer. More critically, in the target compound the ethynyl group is para to the methoxy and meta to the fluorine, whereas in the regioisomer, the ethynyl is meta to the methoxy and para to the fluorine. This results in different steric and electronic environments for Sonogashira coupling and downstream derivatization, with the target compound's ethynyl group experiencing stronger electron-withdrawing influence from fluorine through the meta relationship [1].

Regioisomer Reactivity
Cross-study comparable
Target: ethynyl meta to F (σₘ = +0.34); regioisomer: ethynyl para to F. Identical LogP (1.82) but distinct Hammett constants at coupling site.
Regiochemistry alters electronic environment for Sonogashira reactivity; incorrect isomer may confound SAR interpretation.
Reactivity difference based on established Hammett relationships; not directly measured for both isomers in same study.
Synthetic Chemistry Regioselectivity Sonogashira Coupling

Patent-Validated Anticancer Indole Intermediate

Chinese Patent CN114249680A explicitly describes the use of 4-ethynyl-2-fluoro-1-methoxybenzene as a Sonogashira coupling partner with 4-bromo-2-iodoaniline (1.0 eq alkyne, 1.2 eq aryl halide) to construct a 3-fluoro-4-methoxyphenyl-substituted indole scaffold with demonstrated cancer cell proliferation inhibitory activity [1]. The synthesis proceeds via Pd(PPh3)2Cl2-catalyzed coupling in DMA, followed by cyclization to generate 4-(5-(4-aminopiperidin-1-yl)-2-(3-fluoro-4-methoxyphenyl)-1H-indol-1-yl)benzonitrile. The 3-fluoro-4-methoxyphenyl substitution pattern provided by this specific building block is integral to the pharmacophore. In contrast, neither 4-ethynylanisole (lacking fluorine) nor the regioisomer 4-ethynyl-1-fluoro-2-methoxybenzene can deliver this exact substitution topology, meaning the biological activity reported (cancer cell proliferation inhibition) is uniquely tied to this building block's regiochemistry [1].

Patent-Validated Scaffold
Head-to-head
CN114249680A uses target compound to construct 3-fluoro-4-methoxyphenyl indole with cell proliferation inhibition. Non-fluorinated or regioisomer building blocks would generate different pharmacophores.
Patent-validated synthetic route requires specific regioisomer to access biologically active chemical series.
Activity tied to 3-fluoro-4-methoxyphenyl motif; no direct IC50 comparison between regioisomers available.
Medicinal Chemistry Kinase Inhibitors Patent Synthesis

Analytical Purity and Storage Specifications

Commercially, 4-ethynyl-2-fluoro-1-methoxybenzene is available at 97–98% purity from multiple reputable suppliers including Sigma-Aldrich (MilliporeSigma), abcr GmbH, Leyan, and AiFChem . Sigma-Aldrich specifies storage at 4°C under nitrogen atmosphere, indicating sensitivity to thermal degradation and oxidation that must be managed during long-term storage . In comparison, the non-fluorinated analog 4-ethynylanisole is typically stored at 0–10°C under inert gas with similar purity specifications (>98% GC) . However, the fluorinated congener's solid physical form (Sigma-Aldrich lists it as a solid) may offer practical handling advantages over 4-ethynylanisole's low-melting-point solid (mp 28–29°C) which can become a liquid under ambient laboratory conditions . The regioisomer 4-ethynyl-1-fluoro-2-methoxybenzene is also available at 95–98% purity from select vendors .

Purity & Physical Form
Data to verify
Purity: 97–98% (multiple vendors); solid at RT; storage: 4°C under N₂. Non-fluorinated analog mp 28–29°C (near-ambient melting).
Solid form and defined storage may simplify handling and inventory reproducibility.
Vendor-supplied specifications; verify with certificate of analysis for critical applications.
Quality Control Procurement Specifications Building Block Reliability

¹⁹F NMR Detection Advantage Over Non-Fluorinated Analogs

The fluorine atom in 4-ethynyl-2-fluoro-1-methoxybenzene provides a unique ¹⁹F NMR handle that enables direct, non-invasive monitoring of reaction progress, metabolic fate, and target engagement without the need for radiolabeling or chromophore attachment [1]. ¹⁹F NMR spectroscopy is 100% abundant, highly sensitive (83% relative sensitivity to ¹H), and exhibits a wide chemical shift range (>200 ppm), making fluorine-labeled building blocks exceptionally valuable for mechanistic studies. In contrast, the non-fluorinated analog 4-ethynylanisole lacks any NMR-active heteronucleus beyond ¹H and ¹³C (1.1% natural abundance, low sensitivity). This represents a fundamental detectability advantage that cannot be bridged by any non-fluorinated comparator [2].

19F NMR Detection
Class-level
Single 19F nucleus (100% natural abundance, sensitivity 0.83 vs 1H) enables clean spectral monitoring without radiolabeling. Non-fluorinated analog requires complex 1H NMR or low-sensitivity 13C.
19F NMR provides direct reaction monitoring and metabolite tracing capability absent in non-fluorinated comparators.
Requires NMR spectrometer with 19F probe; class-level advantage of fluorinated building blocks.
Analytical Chemistry Reaction Monitoring Metabolic Studies

CNS MPO Profile: Fluorinated vs. Non-Fluorinated Building Blocks

Using the CNS MPO desirability scoring framework (Wager et al., 2010), which evaluates compounds across six parameters (LogP, LogD, MW, TPSA, HBD, pKa), 4-ethynyl-2-fluoro-1-methoxybenzene as a building block fragment possesses favorable attributes: calculated LogP = 1.82 (within optimal 1–3 range for CNS), TPSA = 9.23 Ų (well below 60–70 Ų threshold), MW = 150.15, zero HBD, and zero basic pKa centers [1][2]. In contrast, the non-fluorinated 4-ethynylanisole (C9H8O, MW 132.16) has comparable TPSA but a higher effective LogP (~2.0) which, when incorporated into larger molecules, may push the final compound beyond the CNS MPO sweet spot. More importantly, the fluorine atom introduces a metabolic blocking group at the ortho position without increasing the number of rotatable bonds or HBD count, an advantage over alternative strategies such as adding methyl or chloro substituents which increase LogP more aggressively or introduce larger steric bulk [2].

CNS MPO Fragment Profile
Class-level
CNS MPO desirability: LogP 1.82 (optimal 1–3), TPSA 9.23 Ų, MW 150.15, zero HBD. Non-fluorinated analog LogP ~2.0; chloro alternative higher LogP and steric bulk.
Fragment-level CNS MPO profile supports lead optimization toward CNS-penetrant candidates without excessive lipophilicity.
Based on computed parameters and Wager et al. (2010) scoring; class-level inference for building block selection.
CNS Drug Design Physicochemical Profiling Lead Optimization

4-Ethynyl-2-fluoro-1-methoxybenzene: Key Applications


Kinase Inhibitor and GPCR Modulator Library Synthesis

Medicinal chemistry groups building focused libraries of kinase inhibitors or GPCR allosteric modulators should use 4-ethynyl-2-fluoro-1-methoxybenzene as the Sonogashira coupling partner to install the 3-fluoro-4-methoxyphenyl pharmacophore. This approach is validated by the CN114249680A patent describing indole-based anticancer compounds and by the ML337 series of mGlu3 negative allosteric modulators [1][2]. The specific 2-fluoro-1-methoxy-4-ethynyl regiochemistry is essential for correct pharmacophore geometry; using the regioisomer 4-ethynyl-1-fluoro-2-methoxybenzene would generate an incorrect substitution pattern. Procurement of this specific CAS number ensures fidelity to published synthetic protocols and avoids the need for re-optimization of coupling conditions.

¹⁹F NMR for Reaction Optimization & Metabolic Stability

Process chemistry and DMPK laboratories can leverage the single ¹⁹F nucleus in 4-ethynyl-2-fluoro-1-methoxybenzene for real-time reaction monitoring by ¹⁹F NMR, enabling kinetic analysis of Sonogashira couplings, CuAAC click reactions, or metabolic incubations without requiring chromophore-tagged or radiolabeled substrates [1]. This capability is completely absent in the non-fluorinated analog 4-ethynylanisole. The clean ¹⁹F spectral window (no biological background) allows direct quantification of parent compound depletion and metabolite formation in microsomal or hepatocyte incubations, streamlining lead optimization workflows.

Fragment-Based Drug Discovery with CNS-Optimized Building Blocks

Fragment-based screening programs targeting CNS indications should include 4-ethynyl-2-fluoro-1-methoxybenzene in their building block collection due to its favorable CNS MPO fragment profile: LogP = 1.82 (within 1–3 optimal range), TPSA = 9.23 Ų, MW = 150.15, zero HBD, and the metabolic stability advantage conferred by the ortho-fluorine [1]. The terminal alkyne provides a synthetic handle for fragment elaboration via click chemistry or cross-coupling. Compared to non-fluorinated or chloro-substituted alternatives, this building block offers a better balance of lipophilicity control and metabolic resilience, increasing the probability that elaborated leads will meet CNS drug-likeness criteria.

Click Chemistry Bioconjugation with Fluorinated Aromatic Tag

Chemical biology researchers performing CuAAC-mediated bioconjugation of peptides, proteins, or nucleic acids can use 4-ethynyl-2-fluoro-1-methoxybenzene to introduce a compact fluorinated aromatic tag [1]. The fluorine atom provides a dual function: (1) a ¹⁹F NMR probe for quantifying conjugation efficiency and tracking the labeled biomolecule in complex biological matrices, and (2) minimal steric perturbation (van der Waals radius of F = 1.47 Å vs. H = 1.20 Å), reducing the risk of disrupting native biomolecular interactions that larger tags (e.g., chloro, bromo, or biotinylated) might cause. The methoxy group further contributes to aqueous compatibility relative to fully hydrophobic aromatic tags.

Application
Selection Property
Validation Focus
Kinase inhibitor / GPCR modulator library synthesis
3-fluoro-4-methoxyphenyl regiochemistry
Pharmacophore geometry and synthetic protocol fidelity
19F NMR reaction monitoring and metabolic stability assays
Single 19F nucleus (clean spectral window)
Direct quantification of parent depletion and metabolite formation
Fragment-based CNS drug discovery
CNS MPO-aligned fragment (LogP, TPSA)
Lipophilicity control and metabolic resilience in lead optimization
Click chemistry bioconjugation
Compact fluorinated aromatic tag
Minimal steric perturbation and 19F NMR quantification of conjugation

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